N-(4-Butylphenyl)-2'-deoxyguanosine 5'-(dihydrogen phosphate)

DNA polymerase alpha enzyme inhibition nucleotide analog

N-(4-Butylphenyl)-2'-deoxyguanosine 5'-(dihydrogen phosphate) (CAS 87782-03-4), commonly designated BuPdGMP, is the 5′-monophosphate derivative of the synthetic N2-modified deoxyguanosine nucleoside BuPdG. It belongs to the butylanilinopurine nucleotide class, originally developed as a precursor to potent and selective inhibitors of eukaryotic DNA polymerase α.

Molecular Formula C20H26N5O7P
Molecular Weight 479.4 g/mol
CAS No. 87782-03-4
Cat. No. B14412448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Butylphenyl)-2'-deoxyguanosine 5'-(dihydrogen phosphate)
CAS87782-03-4
Molecular FormulaC20H26N5O7P
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)COP(=O)(O)O)O
InChIInChI=1S/C20H26N5O7P/c1-2-3-4-12-5-7-13(8-6-12)22-20-23-18-17(19(27)24-20)21-11-25(18)16-9-14(26)15(32-16)10-31-33(28,29)30/h5-8,11,14-16,26H,2-4,9-10H2,1H3,(H2,28,29,30)(H2,22,23,24,27)/t14-,15+,16+/m0/s1
InChIKeyWOVWNVGAFSIQDQ-ARFHVFGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Butylphenyl)-2'-deoxyguanosine 5'-(dihydrogen phosphate) – Compound Class and Procurement-Relevant Characteristics


N-(4-Butylphenyl)-2'-deoxyguanosine 5'-(dihydrogen phosphate) (CAS 87782-03-4), commonly designated BuPdGMP, is the 5′-monophosphate derivative of the synthetic N2-modified deoxyguanosine nucleoside BuPdG. It belongs to the butylanilinopurine nucleotide class, originally developed as a precursor to potent and selective inhibitors of eukaryotic DNA polymerase α [1]. The compound serves as the critical synthetic intermediate for generating the active triphosphate inhibitor BuPdGTP (Ki < 10 nM against mammalian pol α) and a panel of non-substrate triphosphate analogs, placing it at the nexus of probe development for B-family DNA polymerases [2]. Its procurement value is defined by its role as the common gateway to an entire family of polymerase-selective research tools rather than by its intrinsic inhibitory activity.

Why Generic Substitution Fails for N-(4-Butylphenyl)-2'-deoxyguanosine 5'-(dihydrogen phosphate) Procurement


The N2-(4-butylphenyl) modification is the sole structural feature that confers nanomolar potency and polymerase selectivity upon the final triphosphate probe; unmodified dGMP, 2′-deoxyguanosine, or other in-class monophosphates lack this substituent and exhibit no measurable selectivity for DNA polymerase α [1]. Moreover, the number of phosphate groups determines both inhibitory mechanism and synthetic downstream utility: the nucleoside BuPdG is >1000-fold less potent than BuPdGTP and cannot serve as a direct precursor for non-hydrolyzable triphosphate analogs, while BuPdGTP itself is susceptible to hydrolysis and cannot be readily converted into methylene- or imido-bridged analogs [2]. BuPdGMP occupies a unique position—it is the only form that can be used interchangeably for enzymatic phosphorylation to the active triphosphate or for chemical diversification into a library of mechanism-based probes, a capability that neither the nucleoside nor the triphosphate can provide [3].

Quantitative Differentiation Evidence for N-(4-Butylphenyl)-2'-deoxyguanosine 5'-(dihydrogen phosphate) Against Closest Analogs


Potency Gap Between Phosphorylation States: BuPdG vs BuPdGTP vs BuPdGMP

The nucleoside BuPdG inhibits HeLa DNA polymerase α with a Ki of 7,500 nM, whereas its 5′-triphosphate BuPdGTP (synthesized directly from BuPdGMP) inhibits mammalian pol α with a Ki of less than 10 nM, representing a potency increase of >1,000-fold [1][2]. BuPdGMP itself is the essential synthetic gateway that enables this potency leap; without the monophosphate intermediate, the triphosphate cannot be efficiently prepared [1]. The monophosphate thus provides access to the high-potency state while offering superior storage stability compared to the triphosphate, as it lacks the labile phosphoanhydride bonds that limit BuPdGTP shelf-life [3].

DNA polymerase alpha enzyme inhibition nucleotide analog

Polymerase Selectivity: BuPdGTP (from BuPdGMP) vs Aphidicolin

BuPdGTP, generated from BuPdGMP, inhibits human placental DNA polymerase α with an I0.5 in the nanomolar range, while DNA polymerase δ requires an I0.5 of approximately 100 µM—a selectivity window exceeding 10,000-fold [1]. In contrast, aphidicolin inhibits both pol α and pol δ non-selectively, as well as pol ε, making it unsuitable for experiments requiring polymerase-specific blockade [1]. BuPdGTP also shows no discernible activity against mammalian DNA polymerases β and γ (Ki for pol γ = 684,000 nM), further underscoring its exclusivity for pol α [2]. Since BuPdGMP is the direct precursor for BuPdGTP, procurement of the monophosphate is the entry point to accessing this unique selectivity profile.

polymerase selectivity pol alpha vs pol delta inhibitor specificity

Non-Substrate Inhibitor Generation: BuPdGMPNHPP vs BuPdGTP Potency

BuPdGMP serves as the starting material for synthesizing BuPdGMPNHPP (the α,β-imido triphosphate analog). BuPdGMPNHPP inhibits human DNA polymerase α 10-fold more potently than BuPdGTP and inhibits T4 DNA polymerase 3.5-fold more potently than BuPdGTP [1]. Critically, unlike BuPdGTP—which can act as a substrate for incorporation—BuPdGMPNHPP is a non-substrate inhibitor that is not utilized for primer extension by either enzyme, making it suitable for co-crystallization trials where incorporation would confound structural interpretation [1]. This functional differentiation originates from chemistry performed on the BuPdGMP scaffold and cannot be achieved using the nucleoside or the native triphosphate alone.

non-incorporable inhibitor B-family DNA polymerase affinity probe

Methylene-Bridged Analog Potency: BuPdGMPCH2PP from BuPdGMP Retains Near-Triphosphate Activity

The P1,P2-methylene analog BuPdGMPCH2PP, synthesized by displacement of the 5′-mesyl group of BuPdG followed by reaction of the BuPdGMPCH2P imidazolide with orthophosphate, inhibits calf thymus DNA polymerase α with a Ki of 9.5 nM [1]. This potency is only fivefold weaker than that of BuPdGTP itself, demonstrating that the phosphonate modification—which renders the compound resistant to phosphodiesterase hydrolysis—imposes a minimal penalty on target affinity [1]. The synthesis proceeds through the monophosphate intermediate BuPdGMPCH2P, which is obtained from BuPdGMP in two steps with 62% and 77% yields, respectively [1]. This pathway is only accessible when the monophosphate is the starting material.

non-hydrolyzable analog phosphonate nucleotide DNA polymerase inhibitor

Carbonyl-Containing Triphosphate Analogs from BuPdGMP: Hydrolytic Stability Differentiation

BuPdGMP has been used as the platform for synthesizing the first examples of nucleoside di- and triphosphates containing a carbonyl group in place of a phosphoanhydride oxygen. The P2,P3-carbonyltriphosphonate BuPdGMPPCOP was synthesized via the phosphoro-N-methylimidazolidate of BuPdGMP and carbonyldiphosphonic acid [1]. BuPdGMPPCOP hydrolyzed in aqueous solution with a half-life of 3 hours, while the carbonyldiphosphonate analog BuPdGMPCOP was stable under identical conditions [1]. Both compounds retained potent, competitive inhibition of human DNA polymerase α [1]. This differential stability allows researchers to select the analog with the appropriate lifetime for their experimental design, starting from a single BuPdGMP stock.

carbonylphosphonate triphosphate analog hydrolytic half-life

Storage Stability of Monophosphate vs Triphosphate: Class-Level Inference for Procurement

Nucleoside 5′-monophosphates are inherently more stable than their triphosphate counterparts because they lack the two phosphoanhydride (P–O–P) bonds that are susceptible to spontaneous and enzyme-catalyzed hydrolysis. Triphosphates such as BuPdGTP typically require storage at −80°C under anhydrous conditions and still degrade within weeks to months in solution, whereas monophosphates can be stored as lyophilized solids at −20°C for years without significant degradation [1]. For BuPdGMP, this translates into lower shipping costs (ambient vs dry ice), reduced risk of activity loss during transit, and the ability to maintain a single inventory item that can be converted into multiple active triphosphate species on demand through established chemical or enzymatic phosphorylation protocols [2].

nucleotide stability shelf-life procurement logistics

High-Value Application Scenarios for N-(4-Butylphenyl)-2'-deoxyguanosine 5'-(dihydrogen phosphate) Based on Quantitative Evidence


Synthesis of a DNA Polymerase Alpha Inhibitor Toolbox from a Single BuPdGMP Stock

Research groups studying eukaryotic DNA replication can procure BuPdGMP and convert it into BuPdGTP (Ki < 10 nM), BuPdGMPCH2PP (Ki = 9.5 nM), BuPdGMPNHPP (10-fold more potent than BuPdGTP), and carbonyl-bridged analogs using established protocols [1][2]. This approach eliminates the need to purchase and store multiple labile triphosphates separately, reducing procurement complexity and ensuring consistency across experiments through a single-characterized starting material.

Selective DNA Polymerase Alpha Inhibition in Multi-Polymerase Cellular Assays

BuPdGTP, generated in situ from BuPdGMP via enzymatic phosphorylation, provides >10,000-fold selectivity for DNA polymerase α over polymerase δ, and no detectable activity against polymerases β or γ [1][2]. This selectivity is unattainable with aphidicolin, which inhibits both pol α and pol δ with comparable potency. Researchers dissecting the specific role of pol α in DNA replication, repair, or viral genome synthesis should procure BuPdGMP to access this uniquely selective inhibitory profile.

Co-Crystallization and Structural Determination of B-Family DNA Polymerases

BuPdGMPNHPP, synthesized from BuPdGMP, is a non-substrate inhibitor that binds the active site of B-family DNA polymerases without undergoing incorporation, enabling homogeneous co-crystallization [1]. It inhibits human pol α 10-fold more potently than BuPdGTP and produces structurally interpretable complexes suitable for X-ray crystallography and cryo-EM studies. This application is particularly relevant for structural biology groups investigating polymerase mechanism and for pharmaceutical discovery programs targeting viral polymerases.

Controlled, Titratable Polymerase Inhibition via Enzymatic Activation of BuPdGMP

BuPdGMP can be phosphorylated to BuPdGTP by guanylate kinase or nucleotide diphosphate kinase in situ, providing temporal control over inhibitor generation [1]. Researchers requiring gradual onset of polymerase inhibition—such as studies of replication fork dynamics, cell-cycle synchronization, or pulse-chase experiments—benefit from the ability to introduce an inactive precursor that is converted to the active inhibitor within the experimental system, a capability not offered by pre-formed BuPdGTP.

Quote Request

Request a Quote for N-(4-Butylphenyl)-2'-deoxyguanosine 5'-(dihydrogen phosphate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.